molecular formula C14H15BrClNO6 B1682281 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside CAS No. 107021-38-5

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Cat. No. B1682281
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-YGEXGZRRSA-N
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Description

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, also known as X-alpha-Gal, is an indolyl carbohydrate that is the alpha-D-galactoside of indoxyl . The indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively . It is an organobromine compound, an organochlorine compound, an indolyl carbohydrate, a D-aldohexose derivative, and an alpha-D-galactoside .

Scientific Research Applications

Detecting β-Galactosidase-Labeled Cells

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-gal) is extensively used as a substrate for β-galactosidase in enzyme immunoassays and immunocytochemistry, producing an intense blue product that is stable and insoluble in alcohol and water (Rodig, 2020).

Studying Tumor Progression

X-gal is used to detect micrometastases during tumor progression. By introducing the Escherichia coli beta-galactosidase (lacZ) gene into cells, X-gal can be used to stain lacZ-bearing tumor cells, making them easily distinguishable from host tissue cells. This technique has been successfully applied to analyze micrometastases in lungs and other organs (Lin, Pretlow, Pretlow, & Culp, 1990).

Chemiluminescent Enzyme Immunoassay

A sensitive chemiluminescent enzyme immunoassay (CL-EIA) for alpha-fetoprotein (AFP) uses X-gal as a substrate. This method involves labeling one antibody with β-galactosidase and coating another onto a polystyrene tube, allowing for efficient detection of AFP in clinical diagnosis (Arakawa, Ikegami, Maeda, & Tsuji, 1993).

Improved Histological Analysis

X-gal has been used to develop improved methods for histological analysis of transgenic mice. A novel technique replaces X-Gal with Bluo-Gal, a different substrate for β-galactosidase, resulting in finer and more sensitive staining, particularly useful in studying gene expression in transgenic animals (Aguzzi & Theuring, 1994).

Evaluation of Alternative Substrates

X-gal has been compared with other substrates like p-Naphtholbenzein-β-d-Galactoside and cyclohexenoesculetinβ-d-galactoside for detecting β-galactosidase. Such evaluations are crucial for optimizing detection methods in various biological research contexts (James, Chilvers, Perry, Armstrong, & Gould, 2000).

Detection in Early Mouse Embryos

X-gal has been found less sensitive compared to 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal) for detecting β-galactosidase activity in early mouse embryos. This insight aids in improving gene expression detection methods in embryological studies (Kishigami et al., 2006).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-YGEXGZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
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5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
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5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
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5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

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